3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione
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Overview
Description
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring. The presence of methyl groups at positions 3 and 6 adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminopyridine derivatives with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized species .
Scientific Research Applications
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar thiadiazine ring structure but differs in the substitution pattern.
3-Alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine-1,1-dioxides: Structurally related but with different functional groups.
Uniqueness
3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione is unique due to its specific substitution pattern and the presence of methyl groups at positions 3 and 6. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
CAS No. |
646053-57-8 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3,6-dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9N3O2S/c1-5-3-4-7-8(9-5)10-6(2)11-14(7,12)13/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
OFGCAXGDLHNYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)S(=O)(=O)N=C(N2)C |
Origin of Product |
United States |
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